molecular formula C16H20N2O3 B1404512 Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate CAS No. 1160246-74-1

Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B1404512
CAS No.: 1160246-74-1
M. Wt: 288.34 g/mol
InChI Key: KBVZXTSTUKGUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate is a valuable spirocyclic chemical scaffold designed for pharmaceutical research and development. Compounds featuring the diazaspiro[4.5]decane core are of significant interest in medicinal chemistry due to their three-dimensional structure and physicochemical properties, which can improve the selectivity and metabolic stability of drug candidates . This specific derivative, protected by a benzyloxycarbonyl (Cbz) group, serves as a key synthetic intermediate. Researchers can utilize this building block in multi-step synthesis, for instance, by selectively deprotecting the amine to further functionalize the core and create novel target molecules . The diazaspiro[4.5]decane architecture is a recognized pharmacophore in the discovery of various therapeutics. Notably, similar structures have been extensively investigated as core motifs in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a key area of focus in oncology and inflammation research . The rigid spiro structure is also explored as an alternative to piperazine rings to fine-tune drug properties and reduce off-target effects . As a building block, it enables the exploration of new chemical space in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and refer to the relevant Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14-7-4-8-16(17-14)9-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVZXTSTUKGUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191687
Record name Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-74-1
Record name Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate (C16H20N2O3) is a compound notable for its unique spirocyclic structure and significant biological activities, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This article explores the compound's biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes two nitrogen atoms and a carboxylate moiety. This structure is crucial for its biological interactions and reactivity.

PropertyValue
Molecular Formula C16H20N2O3
Molecular Weight 288.35 g/mol
IUPAC Name This compound
CAS Number 1160246-74-1

The primary biological activity of this compound is its inhibition of RIPK1, a kinase involved in necroptosis, a form of programmed cell death. The compound binds to the active site of RIPK1, preventing essential phosphorylation events that lead to cell death. This inhibition has implications in various diseases characterized by dysregulated necroptosis, including neurodegenerative disorders and certain cancers .

Therapeutic Applications

  • Neurodegenerative Diseases : By inhibiting RIPK1, the compound may help in managing conditions like Alzheimer's disease where necroptosis contributes to neuronal loss.
  • Cancer Therapy : The ability to modulate cell death pathways positions this compound as a potential therapeutic agent in cancers where RIPK1-mediated necroptosis is dysregulated .

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • In Vitro Studies : In cellular models, this compound demonstrated significant cytotoxic effects against cancer cell lines, suggesting its role as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Comparative studies with similar compounds indicate that the spirocyclic structure enhances binding affinity to RIPK1 compared to linear analogs .

Case Study 1: Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis more effectively than the standard drug bleomycin, supporting its potential as an anticancer agent .

Case Study 2: Neuroprotection

In models simulating neurodegenerative conditions, the compound exhibited protective effects on neurons by inhibiting RIPK1-mediated cell death pathways. This suggests a dual role in both cancer therapy and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spirocyclic diazaspiro scaffold is a common motif in medicinal chemistry. Below is a detailed comparison of Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate with analogous compounds, focusing on structural features, biological activity, and physicochemical properties.

Structural and Functional Group Variations

Compound Name (CAS) Structural Features Key Substituents Biological Activity
This compound (1160246-74-1) Spiro[4.5]decane core, 7-oxo group, benzyl ester Benzyl, oxo Inhibits proteases (cathepsin D, elastase); modulates EpoR/GHR ligand binding
tert-Butyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate (2177266-32-7) Spiro[4.5]decane core, 7-oxo group, tert-butyl ester tert-Butyl, oxo Discontinued; likely similar protease inhibition but higher lipophilicity
tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate (1251020-94-6) Spiro[4.5]decane core, 7-oxo, 9-oxa tert-Butyl, oxo, oxa Enhanced solubility due to oxa group; uncharacterized activity
(5S)-6-Benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro{4.4}non-2-ene-7,9-dione (YA2) Spiro{4.4}non-ene core, isoxazoline ring, phenyl Benzyl, phenyl, dimethyl Cytotoxic against U937 lymphoma cells (IC₅₀: 119 µM)
Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride (71305236) Spiro[4.5]decane core, benzyl ester, no oxo Benzyl, hydrochloride salt Lacks 7-oxo group; reduced protease inhibition potential

Physicochemical and Pharmacokinetic Properties

Property This compound tert-Butyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate YA2 (spiro{4.4}non-ene)
Molecular Weight 254.33 (estimated) 254.33 ~400 (estimated)
LogP (Lipophilicity) Moderate (benzyl ester) High (tert-butyl ester) High (phenyl substituent)
Solubility Moderate in DMSO Low (tert-butyl group) Low (hydrophobic core)
Stability Stable at 2–8°C Discontinued; stability unverified Sensitive to hydrolysis

Key Research Findings

Role of the 7-Oxo Group : Removal of the 7-oxo group (e.g., Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride) abolishes protease inhibition, highlighting its necessity for enzyme binding .

Spiro Ring Size : Spiro[4.5] systems (e.g., target compound) exhibit better conformational stability than smaller spiro[3.4] or spiro{4.4} cores, as seen in YA2/YA3 .

Substituent Effects: Benzyl esters improve cell permeability compared to tert-butyl derivatives.

Preparation Methods

Multi-Step Synthetic Route (Patent WO2018153312A1)

A representative preparation method from a 2018 patent describes a 12-step synthetic sequence for azaspiro compounds structurally related to Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate. The key steps are:

Step Reaction Description Reagents/Conditions Product
1 Acylation of starting compound A with benzoyl chloride Benzoyl chloride, base Compound B
2 Reaction of B with methyl chloroformate and lithium diisobutylamide Methyl chloroformate, LDA Compound C
3 Reduction of C with lithium aluminum hydride LiAlH4 Compound D
4 Tosylation of D p-Toluenesulfonyl chloride Compound E
5 Reaction of E with p-toluenesulfonamide p-Toluenesulfonamide Compound F
6 Catalytic hydrogenation of F and Boc protection Pd/C, H2, di-tert-butyl dicarbonate Compound G
7 Formation of Grignard reagent from G Magnesium turnings Compound J
8-10 Alternative sulfonamide substitutions and hydrogenations Various sulfonamides, Cs2CO3, Pd/C Compounds H, I, G
11 Coupling of J with carboxylic acid derivative HOBt, EDCI, triethylamine Compound K
12 Acid treatment and carbonyldiimidazole-mediated esterification HCl/EtOH, CDI, R2-OH Compound L (final product)

This sequence illustrates the complexity of the preparation involving protection/deprotection, nucleophilic substitutions, reductions, and coupling reactions to ultimately yield the benzyl ester of the 7-oxo-diazaspiro compound.

Alternative Synthetic Approaches

Other synthetic methods reported for related spirocyclic diazaspiro compounds include:

Though these methods focus on related spirocyclic systems, the principles of ring formation, functional group manipulation, and stereochemical control are applicable to this compound synthesis.

Experimental Conditions and Purification

  • Most reactions employ conventional organic solvents such as methanol, dichloromethane, tetrahydrofuran, and acetonitrile.
  • Bases like triethylamine, potassium tert-butoxide, sodium hydride, and cesium carbonate are used to facilitate substitutions and deprotonations.
  • Catalytic hydrogenation is performed using palladium on carbon under hydrogen atmosphere.
  • Purification is generally achieved by silica gel column chromatography unless otherwise specified.
  • Characterization of intermediates and final products is conducted by NMR spectroscopy (e.g., ^1H NMR at 400 MHz), confirming the expected chemical shifts for protons in the spirocyclic framework.

Summary Table of Key Reagents and Conditions

Synthetic Step Key Reagents Purpose Notes
Acylation Benzoyl chloride Introduce benzoyl group Step 1
Carbamate formation Methyl chloroformate, LDA Install carbamate functionality Step 2
Reduction Lithium aluminum hydride Reduce esters/ketones Step 3
Tosylation p-Toluenesulfonyl chloride Protect amines Step 4
Sulfonamide substitution p-Toluenesulfonamide or o-nitrobenzenesulfonamide Introduce sulfonamide group Steps 5, 8
Catalytic hydrogenation Pd/C, H2 Remove protecting groups, reduce nitro groups Steps 6, 10
Coupling HOBt, EDCI, triethylamine Amide bond formation Step 11
Esterification CDI, benzyl alcohol Form benzyl ester Step 12

Research Findings and Considerations

  • The synthetic routes allow for the preparation of pharmaceutically relevant azaspiro compounds with high purity and stereochemical control.
  • The use of protecting groups and selective functional group transformations is critical to avoid side reactions and to achieve the desired substitution pattern.
  • The multi-step synthesis is adaptable, allowing for variations in substituents (R groups) to generate analogues for medicinal chemistry applications.
  • The final benzyl ester functionality is typically introduced in the last step to prevent premature hydrolysis or side reactions during earlier transformations.
  • The described methods have been validated by characterization data including NMR and chromatographic purity assessments.

Q & A

Q. What are the recommended synthetic routes for Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves cyclization strategies or reductive amination to construct the spirocyclic core. For example, tert-butyl-protected analogs (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are synthesized via Boc protection of spirocyclic intermediates followed by benzyloxycarbonyl (Cbz) group introduction . Purity optimization includes:

  • Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane.
  • Recrystallization : Employ solvents like dichloromethane/hexane mixtures.
  • HPLC analysis : Monitor purity using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How is the spirocyclic structure confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Refinement via SHELXL (e.g., SHELX-2018) resolves bond lengths and angles, critical for confirming spiro geometry .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Key signals include the benzyloxy carbonyl group (δ ~7.3 ppm for aromatic protons, δ ~155 ppm for carbonyl carbon).
    • 2D NMR (COSY, HSQC) : Assigns connectivity between the diazaspiro core and substituents .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. What purification strategies effectively remove common byproducts (e.g., linear amines or unreacted benzyl chloroformate)?

Methodological Answer:

  • Byproduct removal :
    • Acid-base extraction : Linear amines are protonated and removed via aqueous HCl washes.
    • Size-exclusion chromatography : Separates high-molecular-weight impurities.
  • Final purification : Preparative HPLC with a chiral stationary phase (e.g., IC column) resolves enantiomeric contaminants .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IC with heptane/2-propanol (90:10) to separate enantiomers. Example retention times: minor enantiomer (5.7 min) vs. major (6.5 min) .
  • Dynamic kinetic resolution (DKR) : Employ asymmetric catalysts (e.g., Ru-based) during cyclization to enforce stereocontrol.
  • VCD (Vibrational Circular Dichroism) : Correlates experimental spectra with DFT-calculated conformers to assign absolute configuration .

Q. What computational approaches predict conformational stability and biological target interactions?

Methodological Answer:

  • Conformational analysis :
    • *DFT calculations (B3LYP/6-31G)**: Optimize spirocyclic geometry and calculate strain energy.
  • Molecular docking :
    • Use AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases). Focus on hydrogen bonding with the carbonyl group and hydrophobic contacts with the benzyl moiety .
  • MD simulations : Assess stability in aqueous (TIP3P water model) and lipid bilayer environments .

Q. How to address contradictory data between theoretical and experimental NMR spectra?

Methodological Answer:

  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve overlapping signals.
  • DFT-NMR comparison : Calculate chemical shifts (GIAO method) for optimized conformers and adjust for solvent effects (PCM model). Discrepancies >0.5 ppm suggest unaccounted conformers or proton exchange .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening.

Safety and Handling

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzyl ester .
  • Hazards : Irritant (skin/eyes); use fume hood and PPE during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.